N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide
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Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide is a chemical compound with a unique structure that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a tetrazole ring, which is known for its stability and versatility in chemical reactions. The cyclohexyl group attached to the tetrazole ring further enhances its chemical properties, making it a valuable compound in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)isobutyramide are currently unknown. This compound is structurally similar to other tetrazole compounds, which are known to interact with various biological targets . .
Mode of Action
Tetrazoles, in general, are known to react with acidic materials and strong oxidizers . They can form both aliphatic and aromatic heterocyclic compounds . .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-9(2)12(18)13-8-11-14-15-16-17(11)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBSQDVQDRWDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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